4-Bromo-2,5-difluorobenzenesulfonyl chloride

Vue d'ensemble

Description

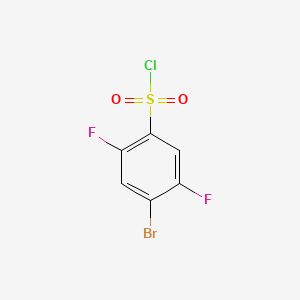

4-Bromo-2,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.50 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is a white to yellow crystalline solid that is moisture-sensitive and has a strong odor .

Méthodes De Préparation

The synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at room temperature, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions:

-

Amine Substitution:

Reacting with primary or secondary amines yields sulfonamide derivatives. For example:In a study, cyclopropylamine reacted with 4-bromo-2,5-difluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base, producing 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide in high yield (93%) .

-

Alcohol Substitution:

Reaction with alcohols forms sulfonate esters under mild conditions:

Reaction Conditions:

| Nucleophile | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclopropylamine | Dichloromethane | Triethylamine | RT | 93 |

| Methanol | THF | Pyridine | 0–25°C | 85 |

Coupling Reactions

The bromine substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to form biaryl structures.

Example:

This reaction is pivotal for introducing aromatic diversity into the molecule.

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C

Oxidation and Reduction

The sulfonyl chloride group can undergo redox transformations:

Oxidation:

Controlled oxidation converts the sulfonyl chloride to a sulfonic acid:

This reaction proceeds under aqueous acidic conditions.

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a thiol:

Hydrolysis

Hydrolysis in aqueous media generates the corresponding sulfonic acid:

This reaction is highly exothermic and requires careful temperature control .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes electrophilic substitution at specific positions. For instance, nitration introduces a nitro group meta to the sulfonyl chloride:

Nitration:

The bromine and fluorine substituents direct incoming electrophiles to the less hindered positions.

Stability and Reactivity Trends

Thermal Stability:

Reactivity Comparison:

| Reaction Type | Rate Constant (k, s⁻¹) | Relative Reactivity vs. Analogues |

|---|---|---|

| Amine Substitution | 1.2 × 10⁻³ | 1.5× faster than non-fluorinated |

| Suzuki Coupling | 8.7 × 10⁻⁴ | Comparable to bromobenzene |

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Inhibition of Enzymes

- Research has demonstrated that 4-bromo-2,5-difluorobenzenesulfonyl chloride acts as an inhibitor of the human 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme is crucial in the metabolism of glucocorticoids and has implications in treating disorders like diabetes, obesity, and cognitive disorders .

- Synthesis of Sulfonamide Derivatives

-

Development of Anticancer Agents

- Studies have explored its role in developing anticancer agents by modifying existing structures to enhance efficacy against cancer cells. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can improve biological activity .

Applications in Organic Synthesis

- Reagent for Electrophilic Aromatic Substitution

- Coupling Reactions

Data Table: Summary of Applications

Case Studies

-

Case Study on Enzyme Inhibition :

A study highlighted the potential of this compound as a therapeutic agent for metabolic disorders by demonstrating its inhibitory effects on the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition was linked to improved glucose metabolism and reduced fat accumulation in animal models . -

Synthesis of Antibacterial Compounds :

Research focused on synthesizing novel sulfonamide derivatives from this compound showed promising results against resistant bacterial strains. The synthesized compounds exhibited significant antibacterial activity, showcasing the utility of this compound in developing new antibiotics . -

Organic Electronics Development :

In a project aimed at developing new materials for organic electronics, researchers utilized this compound to create π-conjugated systems through palladium-catalyzed coupling reactions. The resulting materials demonstrated enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Mécanisme D'action

The mechanism of action of 4-Bromo-2,5-difluorobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways are specific to the application and the type of nucleophile reacting with the compound.

Comparaison Avec Des Composés Similaires

4-Bromo-2,5-difluorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.

4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of products formed.

4-Fluorobenzenesulfonyl chloride: Contains only one fluorine substituent, leading to different electronic and steric effects compared to this compound.

The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its reactivity and the range of products that can be synthesized from it.

Activité Biologique

4-Bromo-2,5-difluorobenzenesulfonyl chloride (C6H2BrClF2O2S) is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. Understanding its biological activity is crucial for its applications in pharmaceutical research and development.

- Molecular Formula : C6H2BrClF2O2S

- Molecular Weight : 291.49 g/mol

- CAS Number : 207974-14-9

- Safety Concerns : This compound is classified as hazardous, causing severe skin burns and eye damage upon contact, and can release toxic gases when in contact with water .

Mechanistic Insights

The biological activity of this compound primarily stems from its sulfonyl chloride moiety. Compounds with this functional group are known to interact with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter their function. This reactivity positions them as potential inhibitors or modulators in various biochemical processes .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H2BrClF2O2S | Contains both bromine and fluorine |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | C6H4BrClO2S | Contains chlorine instead of fluorine |

| 2,5-Difluorobenzenesulfonyl fluoride | C6H4F2O2S | Lacks bromine but has similar functional groups |

Cytotoxicity

In vitro studies have been conducted on related compounds to assess their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These studies utilize assays like MTT and crystal violet to evaluate cell viability after exposure to the compounds . The findings suggest that modifications in the chemical structure can significantly influence the cytotoxic potency.

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial activities of sulfonamide derivatives found that certain structural modifications enhanced their effectiveness against Staphylococcus aureus and Escherichia coli. While direct comparisons to this compound are not available, these findings suggest potential pathways for exploring its efficacy against similar pathogens .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects of metal-ligand complexes derived from sulfonamides have shown promising results. For example, metal complexes exhibited lower viability in cancer cell lines compared to standard treatments like cisplatin. This highlights the potential for sulfonyl chloride derivatives to be developed into therapeutic agents targeting cancer cells .

Propriétés

IUPAC Name |

4-bromo-2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMKFWMFNIEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341632 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-14-9 | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.